6-bromo-3-[(2E)-3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-BROMO-3-[(2E)-3-(7-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[(2E)-3-(7-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves multiple steps, starting with the preparation of the quinoline core. This is typically achieved through the condensation of aniline derivatives with β-ketoesters under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms ensures high yield and purity. Reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromo and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve amines or thiols.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
6-BROMO-3-[(2E)-3-(7-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromo and phenyl groups enhance binding affinity to certain proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarin derivatives: Exhibit diverse pharmacological properties, including anti-tumor and anti-inflammatory activities.
Uniqueness
What sets 6-BROMO-3-[(2E)-3-(7-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE apart is its unique combination of functional groups, which confer specific biological activities not commonly found in other quinoline derivatives .
Properties
Molecular Formula |
C28H19BrN2O3 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
6-bromo-3-[(E)-3-(7-methyl-2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H19BrN2O3/c1-16-7-8-18-14-19(27(33)31-23(18)13-16)9-12-24(32)26-25(17-5-3-2-4-6-17)21-15-20(29)10-11-22(21)30-28(26)34/h2-15H,1H3,(H,30,34)(H,31,33)/b12-9+ |
InChI Key |
HEVJJNKEPBZOGZ-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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